molecular formula C10H11N B1310423 2-Ethyl-6-methylbenzonitrile CAS No. 95881-22-4

2-Ethyl-6-methylbenzonitrile

Cat. No.: B1310423
CAS No.: 95881-22-4
M. Wt: 145.2 g/mol
InChI Key: CTDSMBHUQCGSOQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a methyl group at the sixth position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Ethyl-6-methylbenzonitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitrile-containing compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylbenzonitrile can be achieved through several methods. One common method involves the reaction of 2-ethyl-6-methylbenzylamine with a dehydrating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding nitrile . Another method involves the direct cyanation of 2-ethyl-6-methylbenzyl chloride using sodium cyanide (NaCN) in the presence of a phase transfer catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: 2-Ethyl-6-methylbenzoic acid.

    Reduction: 2-Ethyl-6-methylbenzylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylbenzonitrile depends on its chemical reactivity. In biological systems, nitriles can undergo hydrolysis to form amides or carboxylic acids, which can interact with various molecular targets. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbenzonitrile: Lacks the methyl group at the sixth position.

    6-Methylbenzonitrile: Lacks the ethyl group at the second position.

    2-Methylbenzonitrile: Lacks the ethyl group at the second position and has a methyl group at the second position instead.

Uniqueness

2-Ethyl-6-methylbenzonitrile is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can affect the compound’s electron density and steric hindrance, making it distinct from other benzonitrile derivatives.

Properties

IUPAC Name

2-ethyl-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSMBHUQCGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408078
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95881-22-4
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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